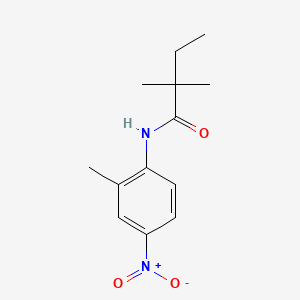

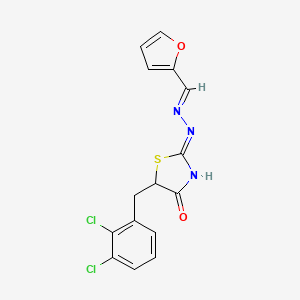

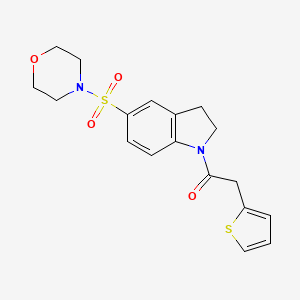

![molecular formula C22H24N2O3 B2966874 1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole CAS No. 325992-38-9](/img/structure/B2966874.png)

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and psychoactive effects. However, MDPV is also a subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Pyrrole Alkaloids Research

Pyrrole alkaloids have been a subject of research due to their diverse biological activities. In a study conducted by Youn et al. (2013), new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds exhibited unique chemical shifts in their NMR spectrum due to diastereotopic characteristics, influenced by steric hindrance and anisotropy effects (Youn et al., 2013).

Synthesis of Pyrrolo[1,2-a]indoles

The synthesis of pyrrolo[1,2-a]indoles, closely related to the compound , has been explored. Kametani et al. (1976) described the synthesis of these compounds via intramolecular nucleophilic aromatic substitution, highlighting the chemical versatility and synthetic potential of pyrrole derivatives (Kametani et al., 1976).

DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepine Dimers

Kamal et al. (2006) developed a method for the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine dimers, which are of interest in the context of DNA interaction. This research underscores the potential of pyrrole derivatives in the development of biologically active compounds (Kamal et al., 2006).

Enantioselective Catalysis

Furusho et al. (1996) investigated axially dissymmetric pyrroles as catalysts for enantioselective addition reactions. This research highlights the application of pyrrole derivatives in asymmetric synthesis, an important aspect of pharmaceutical chemistry (Furusho et al., 1996).

Structural Studies of Pyrrole Derivatives

Wang et al. (1989) conducted structural studies on a calcium channel antagonist, revealing insights into the structural and activity relationships of pyrrole derivatives. This research is crucial for understanding the pharmacological potential of these compounds (Wang et al., 1989).

Polymerization Initiators

Matsuo et al. (2001) studied 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes as initiators for ε-caprolactone polymerization. This research demonstrates the utility of pyrrole derivatives in polymer science, particularly in initiating polymerization processes (Matsuo et al., 2001).

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-9-11-18(12-10-15)20(14-23(25)26)19-13-16(2)24(17(19)3)21-7-5-6-8-22(21)27-4/h5-13,20H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQAVPOCUQVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C(=C2)C)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

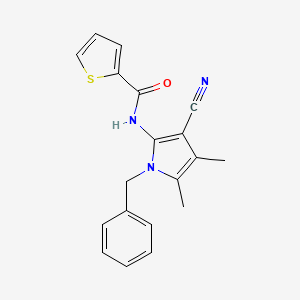

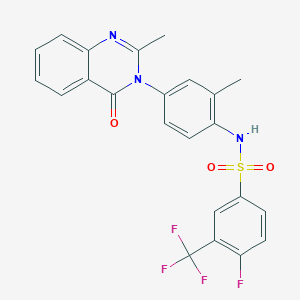

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

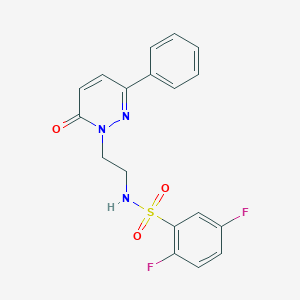

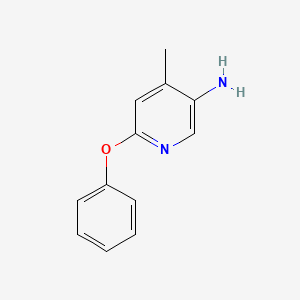

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)

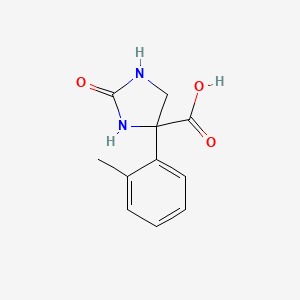

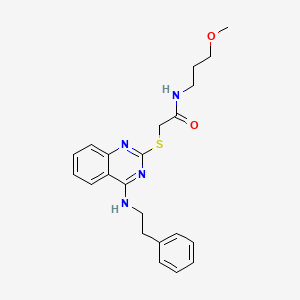

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)